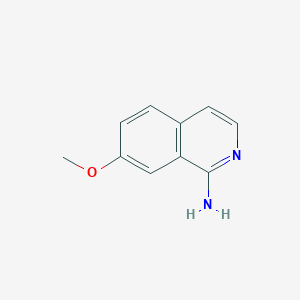
1-Isoquinolinamine, 7-methoxy-
Übersicht
Beschreibung
1-Isoquinolinamine, 7-methoxy- is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isoquinolinamine, 7-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isoquinolinamine, 7-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1-Isoquinolinamine, 7-methoxy- has been studied for its anti-leukemic properties. Research indicates that isoquinolinamine derivatives can inhibit the activity of dysregulated protein kinases, which are often implicated in cancer cell proliferation. A study evaluated several newly synthesized isoquinolinamine compounds against human B- and T-acute lymphoblastic leukemia (ALL) cells, revealing that certain derivatives exhibited significant anti-proliferative effects. For instance, specific compounds demonstrated a reduction in metabolic activity by over 50% in B-ALL cells at a concentration of 10 μM, highlighting their potential as therapeutic agents against leukemia .
Table 1: Anti-Leukemic Activity of Isoquinolinamine Derivatives
| Compound | Cell Line | Concentration (μM) | Metabolic Activity Reduction (%) |
|---|---|---|---|
| FX-3 | SEM | 10 | 26.7 |
| FX-7 | SEM | 10 | 25.2 |
| FX-8 | SEM | 10 | 14.5 |
Antimicrobial Activity
The compound's derivatives have also been explored for their antimicrobial properties. Research into similar nitrogen-containing heterocycles has shown promising results against various pathogens, including drug-resistant strains of malaria and leishmaniasis. For example, studies on related quinolinamine compounds demonstrated potent antimalarial activity with IC50 values indicating effectiveness against both drug-sensitive and resistant strains of Plasmodium falciparum and Plasmodium berghei in animal models .
Table 2: Antimicrobial Activity of Quinolinamine Derivatives
| Compound | Pathogen | IC50 (ng/mL) |
|---|---|---|
| N4-(2-tert-butyl...) | P. falciparum D6 | 20 |
| N4-(2-tert-butyl...) | P. falciparum W2 | 22 |
| Various derivatives | P. berghei | Effective at 25 mg/kg |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of isoquinolinamine derivatives:
- A recent investigation highlighted the synthesis of a series of isoquinolinamines and their evaluation against various cancer cell lines, demonstrating significant cytotoxicity .
- Another study focused on the development of compounds with enhanced activity against resistant strains of Plasmodium, showcasing the versatility of these chemical structures in addressing emerging infectious diseases .
Analyse Chemischer Reaktionen
N-Alkylation Reactions
The primary amine group at the 1-position undergoes N-alkylation with alkyl halides, forming N-alkyl derivatives. This reaction is critical for modifying the compound's pharmacological properties or solubility.
-
Reagents/Conditions : Alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., KCO) at elevated temperatures (50–80°C) .
-
Example :
-
Selectivity : High regioselectivity due to steric and electronic effects of the methoxy group.
Oxidation Reactions
The isoquinoline ring and amine group are susceptible to oxidation under controlled conditions.
-
Reagents/Conditions :
-
Example :
-
Outcome : N-oxides exhibit altered electronic properties, enhancing interactions with biological targets .
Biological Redox Cycling
While not a direct chemical reaction, 1-Isoquinolinamine, 7-methoxy- derivatives participate in enzymatic redox processes:
-
NAD(P)H:Quinone Oxidoreductase (NQO1) Reduction :
Mechanistic Insights
-
N-Alkylation : Proceeds via an S2 mechanism, with the amine acting as a nucleophile.
-
Oxidation : The methoxy group stabilizes intermediates through resonance, directing oxidation to specific sites .
This compound’s versatility in alkylation, oxidation, and heterocycle-forming reactions makes it valuable in medicinal chemistry and drug development. Further studies are needed to explore its catalytic applications and reaction kinetics in depth.
Eigenschaften
CAS-Nummer |
42398-75-4 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
7-methoxyisoquinolin-1-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3,(H2,11,12) |
InChI-Schlüssel |
DFGBZXMIKBTZGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=CN=C2N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













